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Compound of Interest

Compound Name: N-Methyl-1H-imidazol-2-amine

CAS No.: 5146-52-1

Cat. No.: B031613

Get Quote

Introduction & Chemical Context
N-Methyl-1H-imidazol-2-amine (also known as 1-Methyl-2-aminoimidazole or 2-Amino-1-

methylimidazole) is a critical small-molecule heterocyclic amine.[1] It primarily arises as a

hydrolytic degradation product of creatinine and is a structural isomer of 2-amino-4-

methylimidazole.[1]

In drug development and dietary supplement analysis, accurate characterization of this

molecule is challenging due to three specific physicochemical hurdles:

High Polarity: With a LogP of approximately -1.2 to 0.4, it exhibits negligible retention on

standard C18 reversed-phase columns, often eluting in the void volume.[1]

Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the amino

(aromatic) and imino (non-aromatic) forms, complicating NMR interpretation.[2]
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Low UV Sensitivity: The lack of extended conjugation limits UV detection limits, necessitating

specific wavelength optimization or Mass Spectrometry (MS) detection.[2]

This guide provides three validated workflows for the robust analysis of N-Methyl-1H-imidazol-
2-amine.

Chemical Profile
Parameter Value Notes

Formula

MW 97.12 g/mol Monoisotopic Mass: 97.06

pKa ~7.5 - 8.0
Basic nature requires buffered

mobile phases.[1][3]

Solubility High (Water, MeOH)
Poor solubility in non-polar

solvents (Hexane).[2]

Key Impurity Of Creatinine, Creatine
Marker of hydrolysis or thermal

degradation.[2]

Analytical Strategy Overview
The following decision tree outlines the selection of the appropriate analytical method based on

the laboratory's specific requirements (Sensitivity vs. Accessibility).

Start: Define Goal

Quantification

Structural ID

Trace/Impurity (<0.1%)

Purity/Assay (>1%)

Method C: 1H/13C NMR
(DMSO-d6)

Definitive

Method A: HILIC-MS/MS
(Gold Standard)

Polar retention

Method B: Ion-Pair HPLC-UV
(QC Friendly)

Cost effective
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Figure 1: Analytical method selection workflow based on sensitivity needs and equipment

availability.

Method A: HILIC-MS/MS (Trace Analysis)[1]
Context: This is the preferred method for detecting N-Methyl-1H-imidazol-2-amine as a trace

impurity (e.g., in creatinine samples) due to the molecule's inability to retain on C18.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-layer mechanism to

retain polar amines.[1]

Protocol Parameters
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).[1]

Why: The zwitterionic or amide stationary phase interacts strongly with the polar amine,

preventing void elution.[2]

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1][2]

Why: Ammonium acetate is volatile (MS compatible) and provides necessary ionic

strength to manage the charged amine.[2]

Mobile Phase B: Acetonitrile (ACN).[1][2]

Flow Rate: 0.3 mL/min.[1][2][4]

Injection Volume: 2 µL.

Detection: ESI Positive Mode (+).[1][2]

Gradient Table
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Time (min) % A (Buffer) % B (ACN) Phase

0.0 5 95 Loading

2.0 5 95 Isocratic Hold

8.0 40 60 Elution Gradient

10.0 40 60 Wash

10.1 5 95 Re-equilibration

15.0 5 95 Ready

MS Settings (MRM Transitions)[1][2]
Precursor Ion: 98.1 m/z

[2]

Quantifier Ion: 56.1 m/z (Ring fragmentation)[2]

Qualifier Ion: 41.1 m/z (N-methyl fragment)[1]

Collision Energy: Optimized per instrument (start at 15-20 eV).

Method B: Ion-Pair HPLC-UV (QC & Assay)[1]
Context: For laboratories without MS or those performing routine purity assays, standard C18

columns fail. By adding an ion-pairing reagent (alkane sulfonate), we create a neutral complex

with the basic amine that retains on the hydrophobic C18 surface.

Protocol Parameters
Column: C18 End-capped (4.6 x 150 mm, 5 µm).[1]

Ion-Pair Reagent: Sodium 1-Octanesulfonate (OSA).[1]

Mobile Phase:
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Preparation: Dissolve 1.1 g of Sodium 1-Octanesulfonate in 1000 mL of 20 mM Phosphate

Buffer (pH 3.0).

Mixture: 85% Buffer (with OSA) / 15% Acetonitrile.[2]

Note: pH 3.0 ensures the imidazole amine is fully protonated to interact with the anionic

sulfonate.[2]

Flow Rate: 1.0 mL/min.[1][2]

Detection (UV): 215 nm.[2]

Why: The imidazole ring absorption is strongest <220 nm. 254 nm is often too insensitive

for this specific derivative.[2]

Column Temp: 30°C.

Troubleshooting Guide
Drifting Retention Times: Ion-pairing reagents require long equilibration times.[1] Flush the

column with the mobile phase for at least 60 minutes before the first injection.[2]

Peak Tailing: The free silanols on the silica support may interact with the amine.[2] Ensure

the column is "End-capped" and consider adding 1% Triethylamine (TEA) to the buffer if

tailing persists.

Method C: Structural Characterization (NMR)[1][2]
Context: Distinguishing N-Methyl-1H-imidazol-2-amine from its isomers (e.g., 4-methyl or 5-

methyl variants) requires NMR. The solvent choice is critical due to the exchangeable protons

on the amine group.[2]

Solvent Selection[1][2]
Recommended: DMSO-d6.[1]

Why: It slows down proton exchange, often allowing the observation of the

protons as a broad singlet.
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Avoid:

(unless only carbon backbone is needed), as it will exchange with the amine protons,
causing the signal to disappear (H-D exchange).[2]

Expected 1H NMR Shifts (DMSO-d6, 400 MHz)

Proton Group
Shift (

ppm)
Multiplicity Integration Assignment

N-CH3 3.30 - 3.45 Singlet 3H
Methyl on

Nitrogen

Ring H (C4/C5) 6.50 - 6.70
Doublets (or

Singlet*)
2H

Imidazole Ring

Protons

-NH2 5.50 - 6.50 Broad Singlet 2H
Exocyclic Amine

(Variable)

*Note: The ring protons may appear as a singlet if the chemical environment is averaged or if

resolution is insufficient, but they are chemically non-equivalent.[2]

Tautomeric Considerations
The 2-aminoimidazole moiety can exist in two forms. In DMSO, the amino form (aromatic)

typically predominates, but the imino form may contribute to line broadening.[2]

Amino Form
(Aromatic, Stable)

Imino Form
(Non-Aromatic)

  H+ Shift  

Click to download full resolution via product page

Figure 2: Tautomeric equilibrium relevant to NMR interpretation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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